(S,E)-2-Aminopent-3-en-1-ol

Description

The Strategic Importance of Chiral Unsaturated Amino Alcohols in Organic Synthesis

Chiral unsaturated amino alcohols are a critically important class of organic compounds that serve as versatile building blocks and intermediates in the synthesis of a wide array of complex molecules. Their strategic importance stems from the presence of multiple functional groups—an amino group, a hydroxyl group, and a carbon-carbon double bond—all arranged in a specific three-dimensional orientation. This unique combination of features makes them indispensable in modern synthetic chemistry.

These compounds are prevalent structural motifs in numerous natural products, pharmaceuticals, and agrochemicals. chemsynthesis.com Consequently, the ability to synthesize them with high stereochemical purity is a key goal in organic synthesis. The amino alcohol framework is a core component of many biologically active molecules, and the introduction of unsaturation provides a handle for further chemical transformations, allowing for the construction of more complex molecular architectures.

Furthermore, chiral amino alcohols are widely employed as chiral auxiliaries and ligands in asymmetric catalysis. As ligands, they can coordinate with metal centers to create catalysts that facilitate stereoselective reactions, enabling the production of single-enantiomer products with high efficiency. This is crucial in the pharmaceutical industry, where the two enantiomers of a chiral drug can exhibit vastly different biological activities. slideshare.netnih.gov The development of synthetic methods to access these chiral building blocks from readily available starting materials is an ongoing area of research. westlake.edu.cn Traditional methods often face limitations, which has spurred the development of novel catalytic strategies for their efficient construction. chemsynthesis.comwestlake.edu.cn

Structural Characteristics and Stereochemical Significance of (S,E)-2-Aminopent-3-en-1-ol

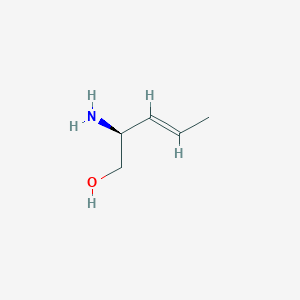

The structure of this compound is defined by a five-carbon backbone with specific functional groups and stereochemistry. The name itself provides a precise description of its molecular architecture: a pentene chain with a double bond between carbons 3 and 4, a hydroxyl group on carbon 1, and an amino group on carbon 2.

The stereochemical descriptors "(S,E)" are of paramount significance. They denote a single, specific stereoisomer out of several possibilities:

(S)-configuration: The chiral center at carbon 2, which is bonded to the amino group, the hydroxylmethyl group, the vinyl group, and a hydrogen atom, has the S absolute configuration.

(E)-configuration: The geometry of the double bond between carbons 3 and 4 is E (entgegen), meaning the higher priority groups on each carbon of the double bond are on opposite sides.

This precise three-dimensional arrangement is critical. In biological systems, molecular recognition is highly dependent on stereochemistry, and often only one stereoisomer of a chiral molecule will exhibit the desired biological activity, while others may be inactive or even harmful. slideshare.netijpsjournal.com Therefore, the ability to synthesize a compound with such defined stereochemistry is a hallmark of modern stereoselective synthesis. The control of both point chirality (at the C2-amino group) and geometric isomerism (at the C3=C4 double bond) is a common challenge and a key objective in the synthesis of such molecules. rijournals.com

Table 1: Physicochemical Properties of this compound Note: The data in this table is based on computational predictions for similar structures, as extensive experimental data for this specific compound is not readily available in the literature.

| Property | Value | Source |

| CAS Number | 1932371-98-6 | chemsrc.com |

| Molecular Formula | C₅H₁₁NO | chemsynthesis.comnih.gov |

| Molecular Weight | 101.15 g/mol | chemsynthesis.comnih.gov |

| Canonical SMILES | C/C=C/C(N)CO | Inferred from structure |

| InChIKey | KBYJBEASOPKUNG-NSCUHMNNBT | chemsynthesis.com |

Overview of Current Research Trends in Aminoalkenols and their Applications

The field of aminoalkenols, the broader class to which this compound belongs, is characterized by dynamic and evolving research trends aimed at improving synthetic efficiency and expanding their applications.

One of the most significant trends is the development of novel and more efficient synthetic methodologies. Traditional approaches are often multi-step and may require the use of stoichiometric chiral reagents. westlake.edu.cn Modern research focuses on catalytic asymmetric methods. This includes advancements in:

Biocatalysis: The use of engineered enzymes, such as amine dehydrogenases, offers a green and highly selective route to chiral amino alcohols. frontiersin.orgmdpi.com These enzymatic processes can be performed under mild conditions and often exhibit excellent enantioselectivity. frontiersin.org

Asymmetric C-H Functionalization: Innovative strategies, such as radical relay chaperone approaches, are being developed to achieve enantioselective C-H amination of alcohols, providing direct access to chiral β-amino alcohols. nih.gov

Catalytic Couplings: New methods, like chromium-catalyzed asymmetric cross-coupling reactions between aldehydes and imines, are being explored to construct the amino alcohol framework from simple precursors. westlake.edu.cn

These advanced synthetic tools not only make the synthesis of molecules like this compound more feasible but also open up new avenues for the creation of novel, structurally diverse aminoalkenols.

The applications of these compounds continue to expand. Beyond their established role as synthetic intermediates, research is exploring their use in new areas. For example, their well-defined chiral scaffolds are being used to develop novel chiral stationary phases for HPLC, which are crucial for the analytical separation of enantiomers.

Table 2: Current Research Trends in Aminoalkenols

| Research Trend | Description | Significance |

| Biocatalytic Synthesis | Utilization of engineered enzymes (e.g., amine dehydrogenases) for the asymmetric synthesis of chiral amino alcohols. frontiersin.orgmdpi.com | Offers high stereoselectivity, mild reaction conditions, and improved sustainability compared to traditional chemical methods. |

| Asymmetric Catalysis | Development of new metal- and organo-catalysts for the stereoselective synthesis of aminoalkenols from simple starting materials. westlake.edu.cn | Enables more efficient and modular access to a wide range of chiral amino alcohols with high enantiomeric purity. |

| Radical C-H Amination | Novel strategies to directly introduce an amino group at a specific C-H bond in an alcohol precursor in a stereoselective manner. nih.gov | Streamlines synthetic routes by avoiding the need for pre-functionalized substrates, making the synthesis more atom-economical. |

| Applications in Materials Science | Use of chiral amino alcohols as building blocks for the creation of advanced materials, such as chiral stationary phases for chromatography. | Expands the utility of these compounds beyond synthesis and into the realm of analytical and materials chemistry. |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H11NO |

|---|---|

Molecular Weight |

101.15 g/mol |

IUPAC Name |

(E,2S)-2-aminopent-3-en-1-ol |

InChI |

InChI=1S/C5H11NO/c1-2-3-5(6)4-7/h2-3,5,7H,4,6H2,1H3/b3-2+/t5-/m0/s1 |

InChI Key |

NDPPRLUZHXMLMB-HRJJCQLASA-N |

Isomeric SMILES |

C/C=C/[C@@H](CO)N |

Canonical SMILES |

CC=CC(CO)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Strategies for S,e 2 Aminopent 3 En 1 Ol

Retrosynthetic Analysis and Key Disconnections for (S,E)-2-Aminopent-3-en-1-ol Synthesis

A retrosynthetic analysis of this compound reveals several strategic disconnections. The core challenge lies in the stereocontrolled formation of the C-N and C-O bonds at the C2 and C1 positions, respectively, and ensuring the (E)-configuration of the C3-C4 double bond.

Scheme 1: Key Retrosynthetic Disconnections for this compound

A plausible retrosynthetic analysis highlighting major pathways to the target molecule.

The primary disconnections are:

C-N Bond Disconnection: This is a common strategy, leading back to a chiral epoxide precursor. The amino group can be introduced via a nucleophilic ring-opening of a suitable 1,2-epoxide. This approach is advantageous as the stereochemistry of the alcohol can be set by the epoxide chirality.

C-C Bond Disconnection: A disconnection between C2 and C3 suggests an aldol-type reaction or the addition of an organometallic reagent to an α-amino aldehyde. This strategy requires careful control of both diastereoselectivity and enantioselectivity.

Functional Group Interconversion (FGI): This involves transformations of other functional groups, such as the reduction of an α-azido ketone or the hydroamination of an unsaturated precursor.

Stereoselective and Enantioselective Approaches to this compound

Achieving the desired (S,E) configuration necessitates the use of highly selective synthetic methods.

Asymmetric Catalysis in the Formation of Chiral Unsaturated Amino Alcohols

Asymmetric catalysis offers a powerful tool for establishing the stereocenters in this compound. Copper-catalyzed reactions have shown considerable promise in the stereodivergent synthesis of amino alcohols. For instance, the sequential copper hydride-catalyzed hydrosilylation and hydroamination of enals can produce various stereoisomers of amino alcohols with high levels of chemo-, regio-, diastereoselectivity, and enantioselectivity nih.gov. By selecting the appropriate chiral ligand, it is possible to control the absolute and relative stereochemistry of the product.

| Catalyst System | Substrate Type | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) |

| Cu(OAc)₂ / Chiral Ligand | β-Aryl substituted (E)-enals | >20:1 | >99% |

| CuH / Chiral Phosphine (B1218219) | Enones | >20:1 | up to 92% |

This interactive table summarizes representative results for copper-catalyzed asymmetric synthesis of amino alcohols, adaptable for the synthesis of the target compound. nih.gov

Chiral Pool Synthesis Strategies Utilizing Readily Available Precursors

The chiral pool provides access to enantiomerically pure starting materials that can be elaborated into the target molecule. wikipedia.organkara.edu.tr Amino acids are particularly useful precursors for the synthesis of vicinal amino alcohols. mdpi.com For instance, a chiral amino acid like L-alanine could serve as a starting point, with its stereocenter preserved and utilized to induce the stereochemistry of the adjacent alcohol group.

Scheme 2: Hypothetical Chiral Pool Synthesis from L-Alanine

A conceptual pathway illustrating the use of a chiral pool precursor.

This approach often involves functional group manipulations, such as reduction of the carboxylic acid to an alcohol and subsequent chain extension to introduce the unsaturated moiety.

Diastereoselective Transformations Leading to the (S,E)-Configuration

Diastereoselective reactions are crucial when one stereocenter is already present in the molecule and is used to control the formation of a second. A diastereoconvergent synthesis of anti-1,2-amino alcohols has been achieved through selenium-catalyzed intermolecular direct C-H amination of homoallylic alcohol derivatives. nsf.govrsc.org This method is particularly powerful as it allows for the selective formation of a single diastereomer from a mixture of starting material diastereomers. nsf.govrsc.org

Another approach involves the palladium-catalyzed diastereoselective allylic C-H amination of chiral homoallylic N-tosyl carbamates to produce syn-1,2-amino alcohols. nih.gov The diastereoselectivity in these reactions is often controlled by the existing stereocenter in the substrate.

| Method | Catalyst | Key Transformation | Diastereoselectivity |

| Selenium-Catalyzed Amination | Phosphine Selenide | Intermolecular C-H Amination | High anti-selectivity |

| Palladium-Catalyzed Amination | Pd(II)/bis-sulfoxide | Intramolecular Allylic C-H Amination | High syn-selectivity |

This interactive table compares diastereoselective methods applicable to the synthesis of vicinal amino alcohols. nsf.govrsc.orgnih.gov

Novel Synthetic Routes and Methodologies for this compound

Recent advances in synthetic methodology, particularly in transition metal catalysis, offer new avenues for the synthesis of complex molecules like this compound.

Transition Metal-Catalyzed Syntheses, including Allylic Functionalizations and C-H Activation

Transition metal-catalyzed reactions provide efficient and atom-economical routes to functionalized molecules.

Allylic Functionalizations: Palladium-catalyzed allylic amination is a well-established method for the formation of C-N bonds. rsc.orgresearchgate.net The direct use of allylic alcohols in these reactions is particularly attractive as it generates water as the only byproduct. rsc.org These reactions can be rendered asymmetric through the use of chiral ligands.

C-H Activation: The direct functionalization of C-H bonds is a rapidly developing area in organic synthesis. nih.govacs.orgsciencedaily.com Palladium-catalyzed allylic C-H amination has been shown to be a viable method for the synthesis of syn-1,2-amino alcohols. nih.gov This strategy avoids the need for pre-functionalized substrates and can offer high levels of stereocontrol. Furthermore, enantioselective radical C-H amination provides a complementary approach for accessing β-amino alcohols. nih.gov

| Reaction Type | Catalyst | Key Features |

| Allylic Amination | Palladium / Chiral Ligand | Direct use of allylic alcohols, high atom economy. rsc.orgresearchgate.net |

| Allylic C-H Amination | Palladium(II) / Sulfoxide Ligand | High diastereoselectivity for syn-products. nih.gov |

| Radical C-H Amination | Iridium photocatalyst / Chiral Copper catalyst | Access to β-amino alcohols from unactivated C-H bonds. nih.gov |

This interactive table summarizes novel transition metal-catalyzed routes for the synthesis of amino alcohols.

Organocatalytic Approaches to Unsaturated Amino Alcohols

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, avoiding the use of metal-based catalysts. For scaffolds like this compound, organocatalytic strategies would typically involve the asymmetric functionalization of prochiral substrates. While specific organocatalytic routes to this compound are not extensively documented, established methodologies for similar structures provide a clear blueprint.

A primary strategy involves the asymmetric allylation of imines. Chiral Brønsted acids, such as those derived from BINOL, can activate N-acylimines towards nucleophilic attack by an allylboronate reagent. The enantioselectivity is controlled by the chiral environment created by the catalyst, which dictates the facial selectivity of the nucleophilic addition. For the synthesis of the target compound, a conceivable pathway would start from a protected glyoxal- or aminoacetaldehyde-derived imine and an appropriate crotylboronate.

Another relevant organocatalytic transformation is the Michael addition. Chiral primary β-amino alcohols have been shown to effectively catalyze the asymmetric Michael addition of β-keto esters to nitroalkenes. nih.gov This highlights the potential of using bifunctional organocatalysts that can activate substrates through hydrogen bonding and enamine formation to construct the desired stereochemistry.

The table below illustrates representative results for organocatalytic allylation of imines, a key reaction type for synthesizing chiral homoallylic amines, which are structurally related to the target compound.

| Catalyst (mol%) | Imine Substrate | Allylating Reagent | Yield (%) | ee (%) | Reference |

| (R)-3,3'-Diaryl-BINOL (10) | N-Benzoylbenzaldimine | Allyltributylstannane | 94 | 92 | nih.gov |

| (S)-3,3'-Diaryl-BINOL (5) | N-Boc-ethanimine | Allylboronic acid pinacol (B44631) ester | 85 | 95 | nih.govbeilstein-journals.orgresearchgate.net |

| Chiral Oxazaborolidinium Ion (20) | N-(2-hydroxyphenyl)propanimine | Allyltributylstannane | 88 | 94 | nih.gov |

Biocatalytic and Chemoenzymatic Syntheses of Chiral Amino Alcohol Scaffolds

Biocatalysis offers a highly selective and environmentally benign alternative for the synthesis of chiral molecules. Enzymes operate under mild conditions and can exhibit exquisite stereo-, regio-, and chemoselectivity. For a molecule like this compound, several enzymatic approaches are conceivable.

One powerful strategy is a multi-enzyme cascade. For instance, a transketolase could be used to stereoselectively form a dihydroxy ketone intermediate, which is then aminated by a stereoselective ω-transaminase (ω-TA). A study demonstrated the synthesis of (2S,3S)-2-aminopentane-1,3-diol using a transketolase/ω-transaminase cascade, showcasing the power of this approach for creating vicinal amino alcohols. researchgate.net Adapting this to an unsaturated substrate would be a key challenge.

Another relevant chemoenzymatic strategy combines metal-catalyzed isomerisation with enzymatic amination. An allylic alcohol could be isomerized to the corresponding aldehyde in situ, which is then asymmetrically aminated by an ω-TA. This one-pot aqueous process highlights the synergy between chemical and biological catalysis. entrechem.com

Lipases are also widely used for the kinetic resolution of racemic amino alcohols, providing access to enantiopure compounds. While not an asymmetric synthesis, resolution can be a practical approach.

The following table presents data from a biocatalytic cascade reaction for the synthesis of a chiral aminodiol, demonstrating the high selectivity achievable with enzymatic methods.

| Enzyme 1 | Enzyme 2 | Substrates | Product | Yield (%) | de/ee (%) | Reference |

| Transketolase (D469T mutant) | ω-Transaminase (from C. violaceum) | Propanal, Hydroxypyruvate | (2S,3S)-2-Aminopentane-1,3-diol | >95 | >99 (de) | researchgate.net |

| Carbonyl Reductase | ω-Transaminase | 1-Phenylpropane-1,2-dione | (1R,2S)-Norephedrine | 75 | >99 (ee) | rsc.org |

Electrocatalytic and Photoredox Methodologies for Aminopentenol Derivatives

In recent years, photoredox and electrocatalytic methods have gained prominence for their ability to generate radical intermediates under exceptionally mild conditions, enabling novel bond formations. These approaches are particularly suited for the synthesis of complex amino alcohols.

Visible-light photoredox catalysis can facilitate the decarboxylative coupling of α-amino acids with carbonyl compounds to furnish 1,2-amino alcohols. rsc.orgnih.gov This method leverages readily available amino acids as radical precursors. Another strategy involves a dual catalytic system combining a photoredox catalyst with a hydrogen-atom transfer (HAT) catalyst to achieve α-C–H aminoalkylation of alcohols. rsc.org

More specifically for unsaturated systems, a dual catalytic strategy merging iridium photocatalysis for N-radical generation with copper catalysis for radical interception has been developed for the regioselective amino-functionalization of allyl alcohols. nsf.gov An oxime imidate derivative of an allyl alcohol undergoes cyclization upon activation by the photocatalyst, and the resulting alkyl radical is then functionalized by a copper-mediated cross-coupling. This approach could be adapted to install the amino group and hydroxyl group in a controlled manner on a pentene backbone.

The table below summarizes key findings for the photoredox-mediated synthesis of 1,2-amino alcohols, indicating the versatility of this modern synthetic tool.

| Catalytic System | Substrate 1 | Substrate 2 | Product Type | Yield (%) | Reference |

| Ru(bpy)₃Cl₂ | N-Aryl α-amino acid | Aldehyde | 1,2-Amino alcohol | 85 | rsc.org |

| Ir/Cu Dual Catalyst | Allyl alcohol derivative | Cyanide source | β-Amino-γ-cyano alcohol | 96 | nsf.gov |

| Acridinium photocatalyst / DABCO-based HAT catalyst | Aliphatic alcohol | N-Sulfinyl α-iminoester | 1,2-Amino alcohol | 70-90 | rsc.org |

Atom-Economy and Sustainable Synthesis Considerations in the Production of this compound

The concept of atom economy, which measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product, is a cornerstone of green chemistry. nih.govskpharmteco.com Designing a synthetic route for this compound with high atom economy is crucial for its sustainable production.

Addition reactions, such as the asymmetric hydrogenation of a corresponding amino ketone or the Sharpless asymmetric aminohydroxylation of an alkene, are inherently atom-economical as all atoms of the reactants are incorporated into the product. In contrast, classical methods that rely on stoichiometric reagents, such as protecting groups that must be added and removed or resolving agents for separating enantiomers, often have poor atom economy.

The advanced methodologies discussed offer significant advantages in this regard:

Organocatalysis: By using small organic molecules as catalysts instead of stoichiometric reagents, waste is significantly reduced.

Biocatalysis: Enzymatic reactions are often performed in aqueous media under mild conditions, reducing energy consumption and the need for organic solvents. The high selectivity of enzymes minimizes the formation of byproducts.

Photoredox and Electrocatalysis: These methods use light or electricity as "traceless" reagents, which is highly atom-economical. They often enable the use of readily available starting materials and can shorten synthetic sequences.

Chemical Transformations and Derivatization of S,e 2 Aminopent 3 En 1 Ol

Reactivity at the Amine Functionality of (S,E)-2-Aminopent-3-en-1-ol

The primary amine group in this compound is a nucleophilic center that readily participates in a variety of reactions, including alkylation, acylation, and cyclization. These transformations are crucial for the synthesis of more complex molecules and for modifying the properties of the parent compound.

N-Alkylation and N-Acylation Reactions for Modifying Amino Alcohol Derivatives

N-Alkylation of the amino group introduces alkyl substituents, which can significantly alter the steric and electronic properties of the molecule. Direct N-alkylation of amino alcohols can be achieved using various methods. One approach involves the use of an iridium catalyst to mediate the reaction between an amine and an allylic alcohol, with the selectivity for N-allylic alkylation or N-alkylation being controlled by pH. organic-chemistry.orgnih.gov Under basic conditions, a borrowing hydrogen mechanism is favored, leading to N-allylic alkylation, while acidic conditions promote a transfer hydrogenation pathway, resulting in N-alkylation. organic-chemistry.org Palladium-catalyzed direct allylic alkylation is another powerful method, where allylamines have shown to be inherently more reactive than allylic alcohols. jst.go.jpnih.gov

N-Acylation is a common transformation that converts the primary amine into an amide. This reaction is often highly selective. An efficient method for the selective N-acylation of amino alcohols involves the formation of a mixed anhydride (B1165640) from an organic acid and a sulfonyl chloride in the presence of an organic base. google.com This mixed anhydride then reacts selectively with the amino group of the amino alcohol. google.com This process is applicable to amino alcohols containing unsaturated bonds. google.com The selectivity arises from the higher nucleophilicity of the amine compared to the hydroxyl group under neutral or basic conditions.

Table 1: Representative N-Alkylation and N-Acylation Reactions This table presents illustrative examples of N-alkylation and N-acylation reactions based on general methodologies for amino alcohols.

| Entry | Reactant | Reagent | Catalyst/Conditions | Product |

| 1 | This compound | Benzyl bromide | K₂CO₃, Acetonitrile, reflux | (S,E)-2-(Benzylamino)pent-3-en-1-ol |

| 2 | This compound | Cinnamyl alcohol | [Ir(cod)Cl]₂, PPh₃, KOH, Toluene, 110 °C | (S,E)-2-(Cinnamylamino)pent-3-en-1-ol |

| 3 | This compound | Acetic anhydride | Pyridine, 0 °C to rt | (S,E)-N-(1-(hydroxymethyl)but-2-en-1-yl)acetamide |

| 4 | This compound | Benzoyl chloride | Triethylamine, CH₂Cl₂, 0 °C | (S,E)-N-(1-(hydroxymethyl)but-2-en-1-yl)benzamide |

Formation of Amide and Carbamate (B1207046) Derivatives from the Amino Group

The formation of amides from the amino group is a straightforward and widely used reaction, typically achieved by reacting the amino alcohol with an acyl chloride, anhydride, or carboxylic acid (with a coupling agent). These reactions are generally high-yielding and chemoselective for the amine functionality.

Carbamates are another important class of derivatives that can be synthesized from the amino group. A green and efficient method for the synthesis of cyclic carbamates involves the reaction of amino alcohols with carbon dioxide in the presence of a base and a hydroxyl-activating agent like p-toluenesulfonyl chloride (TsCl). rsc.orgrsc.org This one-pot approach proceeds via the formation of a carbamate salt, followed by tosylation of the alcohol and subsequent intramolecular cyclization. rsc.org For acyclic carbamates, the reaction of the amino alcohol with an activated carbonate, such as a p-nitrophenyl-based mixed carbonate or 1,1-bis[6-(trifluoromethyl)benzotriazolyl]carbonate, in the presence of a base, provides the desired N-alkoxycarbonyl derivative. nih.gov

Table 2: Formation of Amide and Carbamate Derivatives This table provides hypothetical examples of amide and carbamate formation.

| Entry | Reactant | Reagent(s) | Conditions | Product |

| 1 | This compound | Propionyl chloride, Et₃N | Dichloromethane (B109758), 0 °C | (S,E)-N-(1-(hydroxymethyl)but-2-en-1-yl)propionamide |

| 2 | This compound | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Dichloromethane, rt | tert-butyl (S,E)-(1-(hydroxymethyl)but-2-en-1-yl)carbamate |

| 3 | This compound | Benzyl chloroformate | NaHCO₃ (aq), Dioxane, 0 °C | Benzyl (S,E)-(1-(hydroxymethyl)but-2-en-1-yl)carbamate |

Cyclization Reactions Involving the Amine for Heterocyclic Ring Formation

The bifunctional nature of this compound makes it a suitable precursor for the synthesis of various heterocyclic rings through reactions involving the amine group. For instance, palladium-catalyzed intramolecular allylic C-H amination of carbamate-protected amino alcohols can lead to the formation of vinyl-substituted oxazolidinones. nih.gov Diastereoselective aza-Wacker cyclization of O-allyl hemiaminals, which can be derived from allylic alcohols, provides access to 1,2-aminoalcohol derivatives embedded in a five-membered oxazolidine (B1195125) ring. nih.gov These cyclization strategies are valuable for creating stereodefined heterocyclic systems. nih.gov

Reactivity at the Hydroxyl Functionality of this compound

The primary hydroxyl group in this compound can undergo various transformations, such as alkylation and acylation, to form ethers and esters, respectively. These reactions often require conditions that favor reaction at the less nucleophilic oxygen atom over the nitrogen atom.

O-Alkylation and O-Acylation Reactions of the Primary Alcohol

O-Alkylation , or etherification, of the primary alcohol in the presence of a free amine is challenging due to the higher nucleophilicity of the amine. Selective O-alkylation can be achieved by first deprotonating the amino alcohol with a strong base to form the alkoxide, which is then reacted with an alkylating agent. google.com

O-Acylation can be achieved with high chemoselectivity under acidic conditions. nih.govnih.gov In a sufficiently acidic medium, the amino group is protonated, which prevents it from reacting with acylating agents. nih.gov This allows for the selective acylation of the hydroxyl group using acyl halides or carboxylic anhydrides. nih.gov Another approach for selective O-acylation involves the use of transition metal ions, such as Cu(II), which can direct the acylation to the hydroxyl group even in aqueous media. acs.orgnih.gov

Table 3: Representative O-Alkylation and O-Acylation Reactions This table shows illustrative examples of O-alkylation and O-acylation based on general principles.

| Entry | Reactant | Reagent(s) | Catalyst/Conditions | Product |

| 1 | This compound | 1. NaH 2. Benzyl bromide | THF, 0 °C to rt | (S,E)-1-(Benzyloxy)-N-methylpent-3-en-2-amine |

| 2 | This compound | Acetic anhydride | Trifluoroacetic acid, 0 °C | (S,E)-2-aminopent-3-en-1-yl acetate |

| 3 | This compound | Palmitoyl chloride | CuCl₂, Pyridine, rt | (S,E)-2-aminopent-3-en-1-yl palmitate |

Esterification and Etherification for Protecting Group Strategies and Derivatives

Esterification of the hydroxyl group is a common strategy to protect the alcohol or to introduce a functional handle. Besides the acid-catalyzed methods mentioned above, enzymatic transesterification using lipases can also be employed for the selective acylation of allylic alcohols. mdpi.com Direct esterification of allylic alcohols with carboxylic acids can also be achieved, sometimes without the need for a catalyst. google.com

Etherification can be used to install a permanent protecting group on the hydroxyl function. Reductive etherification of alcohols with carbonyl compounds in the presence of a reducing agent is a practical method for the synthesis of ethers. nih.gov

These transformations of the hydroxyl group are essential for multi-step syntheses where the amine functionality needs to be manipulated while the alcohol is protected, or vice-versa.

Oxidation Reactions of the Hydroxyl Group to Carbonyl Functionalities

The primary hydroxyl group of this compound can be selectively oxidized to the corresponding aldehyde, (S,E)-2-aminopent-3-enal, or carboxylic acid. The choice of oxidant and reaction conditions is crucial to prevent over-oxidation or reaction at the amine or alkene functionalities. Allylic alcohols are particularly amenable to oxidation, and several chemoselective methods have been developed.

Manganese dioxide (MnO₂) is a classic and highly effective reagent for the oxidation of allylic alcohols to the corresponding α,β-unsaturated aldehydes. This heterogeneous reaction is typically performed in a non-polar solvent like dichloromethane or chloroform (B151607) and is known for its high chemoselectivity, leaving the amino group and the carbon-carbon double bond intact.

Biocatalytic oxidations, employing enzymes such as alcohol oxidases, offer a green and highly selective alternative to traditional chemical methods. These enzymatic systems can operate under mild conditions and often exhibit high enantioselectivity, which, in this case, would preserve the stereochemical integrity of the chiral center. Other modern oxidation protocols, such as those employing catalytic quantities of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) with a co-oxidant like Mn(OAc)₃, have also proven effective for the selective oxidation of allylic alcohols.

Table 1: Representative Methods for the Oxidation of the Hydroxyl Group

| Reagent/Catalyst | Product | Key Features |

|---|---|---|

| Manganese Dioxide (MnO₂) | (S,E)-2-Aminopent-3-enal | High chemoselectivity for allylic alcohols; Heterogeneous conditions. |

| Alcohol Oxidase | (S,E)-2-Aminopent-3-enal | Biocatalytic; Mild reaction conditions; High selectivity. |

| Catalytic DDQ / Mn(OAc)₃ | (S,E)-2-Aminopent-3-enal | High chemoselectivity for allylic alcohols over other types. |

Transformations Involving the Carbon-Carbon Double Bond of this compound

The alkene moiety in this compound is a key site for a variety of addition and transformation reactions, allowing for the introduction of new functional groups and the construction of more complex molecular architectures.

The carbon-carbon double bond can be selectively reduced to the corresponding saturated analogue, (S)-2-aminopentan-1-ol, through catalytic hydrogenation. The stereochemical outcome of this reaction can be influenced by the choice of catalyst and the existing stereocenter. Asymmetric hydrogenation using chiral catalysts, such as those based on ruthenium-BINAP complexes, is a powerful tool for controlling the formation of new stereocenters. In the case of this compound, the directing effect of the neighboring hydroxyl and amino groups can lead to high diastereoselectivity in the hydrogenation, affording predominantly one of the two possible diastereomeric products.

Table 2: Potential Catalytic Systems for Hydrogenation

| Catalyst System | Expected Product | Potential Outcome |

|---|---|---|

| H₂, Pd/C | (S)-2-Aminopentan-1-ol | Racemization at C3 is possible, leading to a mixture of diastereomers. |

| [RuCl₂((R)-BINAP)]₂ | (2S,3R)-2-Aminopentan-1-ol | High diastereoselectivity due to substrate-directing groups and chiral catalyst. |

| [RuCl₂((S)-BINAP)]₂ | (2S,3S)-2-Aminopentan-1-ol | High diastereoselectivity, affording the opposite diastereomer. |

Halogenation and Hydrohalogenation Reactions of the Unsaturated Moiety

The alkene can undergo electrophilic addition with halogens (e.g., Br₂, Cl₂) or hydrohalic acids (e.g., HBr, HCl). The reaction with halogens proceeds through a cyclic halonium ion intermediate, which is then opened by the halide ion in an anti-addition fashion. The presence of the neighboring hydroxyl and amino groups could potentially lead to intramolecular cyclization, forming halogenated oxazolidine or morpholine (B109124) derivatives.

Allylic halogenation is also a possibility under specific conditions that favor a radical mechanism, such as the use of N-bromosuccinimide (NBS) in the presence of a radical initiator. This would result in the substitution of a hydrogen atom on the carbon adjacent to the double bond.

Table 3: Predicted Products of Halogenation and Hydrohalogenation

| Reagent | Reaction Type | Major Product |

|---|---|---|

| Br₂ in CCl₄ | Electrophilic Addition | (2S,3R,4S)-3,4-Dibromo-2-aminopentan-1-ol |

| HBr | Electrophilic Addition | (2S,3R)-3-Bromo-2-aminopentan-1-ol (Markovnikov addition) |

| NBS, light | Radical Substitution | (S,E)-4-Bromo-2-aminopent-3-en-1-ol |

Epoxidation and Dihydroxylation Reactions (e.g., Sharpless-type methodologies)

The Sharpless asymmetric epoxidation is a highly reliable and stereoselective method for the epoxidation of allylic alcohols. Treatment of this compound with tert-butyl hydroperoxide (TBHP) in the presence of a titanium tetra(isopropoxide) catalyst and a chiral diethyl tartrate (DET) ligand would be expected to yield the corresponding epoxy alcohol with high diastereoselectivity. The use of (+)-DET or (-)-DET directs the epoxidation to opposite faces of the alkene.

Similarly, asymmetric dihydroxylation using osmium tetroxide with a chiral ligand (e.g., from the AD-mix family) can convert the alkene into a diol with the creation of two new stereocenters. The stereochemical outcome is predictable based on the specific chiral ligand employed.

Table 4: Asymmetric Oxidation of the Alkene

| Reaction | Reagents | Expected Major Product |

|---|---|---|

| Sharpless Epoxidation | Ti(OiPr)₄, (+)-DET, TBHP | (2S,3R,4R)-3,4-Epoxy-2-aminopentan-1-ol |

| Sharpless Epoxidation | Ti(OiPr)₄, (-)-DET, TBHP | (2S,3S,4S)-3,4-Epoxy-2-aminopentan-1-ol |

| Asymmetric Dihydroxylation | AD-mix-α | (2S,3S,4R)-2-Amino-pentane-1,3,4-triol |

| Asymmetric Dihydroxylation | AD-mix-β | (2S,3R,4S)-2-Amino-pentane-1,3,4-triol |

Cycloaddition Reactions with the Enol Ether or Alkene System

The carbon-carbon double bond of this compound can participate as a 2π component in various cycloaddition reactions. In a Diels-Alder reaction, it can act as a dienophile, reacting with a conjugated diene to form a six-membered ring. The stereoselectivity of the reaction would be influenced by the existing chiral center.

Furthermore, the alkene can serve as a dipolarophile in 1,3-dipolar cycloadditions with 1,3-dipoles such as nitrones or azomethine ylides. This class of reactions is a powerful method for the construction of five-membered heterocyclic rings. For instance, reaction with a nitrone would yield an isoxazolidine, a valuable precursor for the synthesis of amino alcohols.

Table 5: Examples of Potential Cycloaddition Reactions

| Reaction Type | Reactant Partner | Product Class |

|---|---|---|

| [4+2] Cycloaddition (Diels-Alder) | 1,3-Butadiene | Substituted Cyclohexene |

| [3+2] Cycloaddition | Nitrone | Isoxazolidine |

| [3+2] Cycloaddition | Azomethine Ylide | Pyrrolidine |

Olefin Metathesis for Ring-Closing or Cross-Coupling Applications

Olefin metathesis offers powerful strategies for carbon-carbon bond formation. For this compound, both ring-closing metathesis (RCM) and cross-metathesis (CM) are conceivable, although they would likely require prior derivatization of the amino and/or hydroxyl groups to prevent catalyst inhibition and to introduce a second alkene for RCM.

For RCM, the amino group could be acylated with an olefin-containing acyl chloride (e.g., acryloyl chloride) to form a diene. Subsequent exposure to a Grubbs-type catalyst would be expected to induce ring closure, forming a cyclic amino alcohol derivative.

Cross-metathesis allows for the coupling of the alkene with another olefinic partner, enabling the introduction of a wide range of substituents. The success and selectivity of CM reactions depend on the relative reactivity of the two olefin partners and the choice of catalyst.

Table 6: Potential Olefin Metathesis Applications

| Metathesis Type | Required Derivatization/Partner | Potential Product |

|---|---|---|

| Ring-Closing Metathesis (RCM) | N-allylation | Dihydropyrrole derivative |

| Cross-Metathesis (CM) | Styrene | (S,E)-2-Amino-5-phenylpent-3-en-1-ol |

| Cross-Metathesis (CM) | Ethyl acrylate | Ethyl (S,E)-4-amino-5-hydroxypent-2-enoate |

Research Findings on this compound Remain Elusive

The inherent structure of this compound, possessing a chiral center, a primary amine, a primary alcohol, and a trans-disubstituted alkene, suggests a rich and complex reactivity profile. In theory, the presence of multiple functional groups—the nucleophilic amine and alcohol, and the reactive carbon-carbon double bond—would present significant challenges and opportunities in terms of regioselectivity and chemoselectivity during chemical transformations.

For instance, in reactions involving electrophilic reagents, competition between the amino and hydroxyl groups would be a key factor. The relative nucleophilicity of these groups can often be modulated by the reaction conditions, such as pH and solvent, to achieve selective functionalization. Similarly, the double bond could undergo a variety of addition reactions, with the stereochemistry of the existing chiral center potentially influencing the diastereoselectivity of such transformations.

Palladium-catalyzed reactions, commonly employed for the functionalization of allylic alcohols and amines, would be expected to show interesting selectivity. The choice of ligands and reaction conditions could potentially direct reactions to occur selectively at the C-N bond, the C-O bond, or the C=C bond. However, without specific studies on this compound, any discussion of its reactivity remains speculative and based on analogies to similar, more well-documented molecules.

Further research and publication of experimental data on this compound are necessary to elucidate the precise nature of its chemical behavior and to fully understand the factors governing the regioselectivity and chemoselectivity of its transformations.

Applications of S,e 2 Aminopent 3 En 1 Ol in Asymmetric Synthesis and Catalyst Design

(S,E)-2-Aminopent-3-en-1-ol as a Chiral Auxiliary and Ligand Precursor

The presence of both an amino and a hydroxyl group in a specific stereochemical arrangement makes this compound an excellent starting material for the development of chiral ligands. These ligands can coordinate to a metal center, creating a chiral environment that influences the stereochemical outcome of a chemical reaction.

Derivatization Strategies for Chiral Ligand Design Based on the Amino Alcohol Scaffold

The amino and hydroxyl moieties of this compound serve as convenient handles for derivatization. A common strategy involves the formation of oxazolines or related N,O-heterocycles. For instance, condensation of the amino alcohol with a nitrile, followed by cyclization, can yield chiral oxazoline (B21484) ligands. The steric and electronic properties of these ligands can be fine-tuned by varying the substituents on the starting materials.

Another widely employed strategy is the conversion of the amino alcohol into a phosphine-oxazoline (PHOX) ligand. This typically involves the protection of the amino group, followed by conversion of the hydroxyl group into a good leaving group, and subsequent reaction with a phosphine (B1218219) nucleophile. The resulting P,N-ligands are highly effective in a variety of asymmetric catalytic reactions. The modular nature of this synthesis allows for the creation of a library of ligands with diverse steric and electronic properties by modifying either the amino alcohol backbone or the phosphine moiety. nih.gov

Furthermore, the amino group can be readily acylated or alkylated, and the hydroxyl group can be etherified or esterified, providing a multitude of possibilities for creating bidentate or tridentate ligands. For example, the formation of Schiff bases through condensation of the amino group with salicylaldehyde (B1680747) derivatives can produce hemisalen ligands, which have been shown to be effective in asymmetric transfer hydrogenation reactions when complexed with ruthenium(II). academie-sciences.fr

Table 1: Potential Derivatization Strategies for this compound

| Functional Group | Derivatization Reaction | Resulting Ligand Class |

| Amino and Hydroxyl | Condensation with nitriles | Oxazolines |

| Amino and Hydroxyl | Multi-step synthesis involving phosphines | Phosphine-oxazolines (PHOX) |

| Amino | Condensation with salicylaldehydes | Hemisalens (Schiff bases) |

| Amino | Acylation/Alkylation | Amide/Amine-based ligands |

| Hydroxyl | Etherification/Esterification | Ether/Ester-based ligands |

Applications of Ligands Derived from this compound in Asymmetric Catalysis

While specific examples of ligands derived directly from this compound are not extensively documented in readily available literature, the applications of ligands from structurally similar amino alcohols are well-established and provide a strong indication of their potential. Chiral ligands derived from amino alcohols are pivotal in a wide array of metal-catalyzed asymmetric reactions.

For instance, palladium-catalyzed asymmetric allylic alkylation is a powerful C-C bond-forming reaction where the enantioselectivity is often dictated by the chiral ligand. P,N-ligands, such as PHOX derivatives, are particularly successful in this transformation. nih.gov The chiral environment created by the ligand around the palladium center controls the facial selectivity of the nucleophilic attack on the π-allyl-palladium intermediate.

Ruthenium complexes bearing chiral amino alcohol-derived ligands have demonstrated high efficiency in the asymmetric transfer hydrogenation of ketones and imines. academie-sciences.fr In these reactions, the ligand facilitates the stereoselective transfer of a hydride from a hydrogen source, such as isopropanol (B130326) or formic acid, to the prochiral substrate, yielding chiral alcohols or amines with high enantiomeric excess.

Copper-catalyzed reactions, such as asymmetric Henry reactions and conjugate additions, also benefit from the use of chiral amino alcohol-derived ligands. The ability of the amino and hydroxyl groups to form a chelate with the copper ion creates a rigid and well-defined chiral pocket that directs the approach of the reacting species.

This compound as a Versatile Chiral Building Block for Complex Molecules

Beyond its role as a ligand precursor, the intrinsic chirality and functionality of this compound make it a valuable chiral building block for the synthesis of more elaborate molecules with biological or material applications.

Synthesis of Chiral Heterocycles Incorporating the Amino Alcohol Motif

The functional groups of this compound are perfectly poised for intramolecular cyclization reactions to form a variety of chiral heterocycles. For instance, N-protection of the amino group followed by activation of the hydroxyl group can lead to the formation of chiral aziridines through intramolecular nucleophilic substitution. These aziridines are themselves versatile intermediates for the synthesis of other nitrogen-containing compounds.

Ring-closing metathesis (RCM) is another powerful strategy for heterocycle synthesis. By introducing a second double bond into the molecule, for example through N-allylation, subsequent RCM can lead to the formation of chiral piperidine (B6355638) or other nitrogen-containing rings. This approach has been utilized in the synthesis of various alkaloids.

Furthermore, iodocyclization of N-acyl derivatives of related amino alkenols can produce chiral oxazolines and other heterocycles. The stereochemistry of the starting amino alcohol directs the stereochemical outcome of the cyclization.

Role as an Intermediate in the Total Synthesis of Natural Products

The stereochemically defined structure of this compound and its derivatives makes them attractive intermediates in the total synthesis of natural products. While a direct application of this specific compound in a completed total synthesis is not prominently reported, analogous structures are key components in the synthesis of various biologically active molecules.

For example, a related compound, (R)-2-aminopent-4-en-1-ol, was employed in the synthesis of a potent HIV-1 protease inhibitor. osti.govgoogle.com In this synthesis, the chiral amino alcohol was used to introduce a key stereocenter and a side chain that was later elaborated into a more complex fragment of the final drug molecule.

The synthesis of dihydroxyisoleucine derivatives, which are components of some natural products, can involve intermediates derived from related amino pentenoic acids. The amino alcohol this compound could potentially serve as a precursor to such amino acids through oxidation of the primary alcohol.

The general strategy involves incorporating the chiral fragment from the amino alcohol early in the synthesis and then building the complexity of the natural product around this core. The pre-existing stereocenter helps to control the stereochemistry of subsequent reactions.

Precursors for Advanced Synthetic Intermediates in Medicinal Chemistry

The development of new therapeutic agents often relies on the availability of novel chiral building blocks. This compound and its derivatives are valuable precursors for a range of advanced synthetic intermediates in medicinal chemistry.

The amino alcohol moiety is a common pharmacophore found in many biologically active compounds. By modifying the substituents on the amino and hydroxyl groups, as well as the double bond, a diverse library of compounds can be generated for screening against various biological targets. For example, derivatives of similar amino alcohols have been investigated as potential inhibitors of enzymes and as ligands for receptors.

The synthesis of peptidomimetics, which are compounds that mimic the structure and function of peptides, is an important area of medicinal chemistry. Chiral amino alcohols can serve as surrogates for natural amino acids in these structures, often imparting improved stability and pharmacokinetic properties. The unique stereochemistry and functionality of this compound make it a candidate for incorporation into such peptidomimetic scaffolds.

Design of Diversity-Oriented Synthesis (DOS) Scaffolds Utilizing this compound

This compound is a valuable chiral building block for diversity-oriented synthesis (DOS), a strategy focused on the efficient creation of structurally diverse small molecules for high-throughput screening and drug discovery. Its utility in DOS stems from its unique combination of functional groups—a primary amine, a primary alcohol, and a trans-alkene—all arranged around a stereodefined chiral center. This arrangement allows for a multitude of selective chemical transformations, enabling the generation of a wide array of molecular scaffolds from a single starting material.

The core principle of DOS is to diverge from a common starting material to create a library of compounds with high skeletal and stereochemical diversity. Chiral 1,2-amino alcohols, such as this compound, are particularly well-suited for this approach. nih.gov The presence of both a nucleophilic amine and an alcohol allows for the regioselective formation of various heterocyclic scaffolds. For instance, reaction with phosgene (B1210022) or its equivalents can lead to the formation of chiral oxazolidinone rings, while reaction with α-halo esters can yield morpholinone structures. acs.orgnih.gov Furthermore, the primary amine can be readily acylated or sulfonylated, and the primary alcohol can be oxidized or etherified, providing numerous points for appendage diversification.

The allylic nature of the amine and alcohol in this compound introduces additional synthetic possibilities that are central to advanced DOS strategies. The alkene functionality can participate in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. These include, but are not limited to:

Ring-Closing Metathesis (RCM): After appending a second terminal alkene to either the amine or alcohol, RCM can be employed to construct a variety of nitrogen- or oxygen-containing heterocycles of varying ring sizes. diva-portal.org

Intramolecular Diels-Alder (IMDA) Reactions: By attaching a suitable diene to the molecule, an intramolecular Diels-Alder reaction can be triggered to rapidly assemble complex polycyclic scaffolds. diva-portal.org

Palladium-Catalyzed Cyclizations: The alkene can participate in various palladium-catalyzed intramolecular reactions, such as allylic amination or alkylation, to generate diverse heterocyclic and carbocyclic systems. researchgate.net

Sharpless Asymmetric Epoxidation and Aminohydroxylation: The alkene can be further functionalized with high stereocontrol to introduce new stereocenters, thereby increasing the stereochemical diversity of the resulting library. diva-portal.org

The strategic combination of these transformations allows for the creation of a vast number of unique molecular scaffolds from this compound. A hypothetical DOS library originating from this building block could include a range of heterocyclic systems, spirocyclic compounds, and bridged polycyclic molecules, each with multiple points of diversification for fine-tuning biological activity.

Table 1: Potential Scaffold Diversity from this compound

| Starting Material | Key Transformation(s) | Resulting Scaffold Core | Potential for Appendage Diversity |

| This compound | Acylation, Ring-Closing Metathesis | Dihydropyrrolones, Piperidinones | High |

| This compound | Etherification, Ring-Closing Metathesis | Dihydrofurans, Dihydropyrans | High |

| This compound | Diene Appended, Intramolecular Diels-Alder | Bridged Bicyclic Lactams/Lactones | Moderate |

| This compound | Reaction with Isocyanates | Allylic Ureas | High |

| This compound | Reaction with Phosgene Equivalents | Oxazolidinones | High |

The generation of such libraries is instrumental in the discovery of novel biologically active compounds, as it allows for the exploration of a much larger and more diverse chemical space than traditional target-oriented synthesis. frontiersin.orgmdpi.com The inherent three-dimensionality and stereochemical complexity of the scaffolds derived from this compound make them particularly attractive for targeting complex biological systems like protein-protein interactions. frontiersin.org

Advanced Spectroscopic Characterization and Mechanistic Elucidation of S,e 2 Aminopent 3 En 1 Ol and Its Derivatives

Spectroscopic Techniques for Stereochemical and Structural Analysis of (S,E)-2-Aminopent-3-en-1-ol

A combination of spectroscopic methods is indispensable for the full structural and stereochemical assignment of this compound. Each technique provides a unique piece of the molecular puzzle, and their synergistic application leads to a detailed understanding of the molecule's three-dimensional architecture.

Chiroptical Spectroscopy for Absolute Stereochemistry Determination (e.g., Circular Dichroism)

Circular Dichroism (CD) spectroscopy is a powerful, non-empirical method for determining the absolute configuration of chiral molecules in solution. msu.edu It measures the differential absorption of left and right circularly polarized light by a chiral sample. nih.gov For a molecule like this compound, which contains a chromophore (the C=C double bond) in proximity to a stereogenic center, CD spectroscopy can be a highly effective tool.

However, the inherent electronic transitions of the isolated double bond and amino/hydroxyl groups might result in weak CD signals. To overcome this, derivatization is often employed to introduce strongly absorbing chromophores, leading to the phenomenon of exciton-coupled circular dichroism (ECCD). msu.eduresearchgate.net For instance, the primary amino group and the hydroxyl group can be acylated with chromophoric acids. columbia.edu A well-established method involves the derivatization of the primary amino group to an N-phthaloyl derivative. researchgate.net The exciton (B1674681) coupling between the π–π* transitions of the introduced phthalimide (B116566) chromophore and the olefin chromophore results in a distinct CD spectrum. The sign of the observed Cotton effect at around 220 nm is directly related to the helicity of the N–Cα–C=C bond system, allowing for the unambiguous assignment of the absolute configuration at the C2 stereocenter. researchgate.net A positive Cotton effect would indicate a positive helicity, while a negative Cotton effect would correspond to a negative helicity.

Another approach involves the use of auxiliary chromophores, such as dirhodium tetraacetate [Rh₂(OAc)₄], which can form complexes with the amino alcohol moiety. nih.gov The resulting in-situ generated complex exhibits characteristic CD spectra from which the absolute configuration can be deduced based on established empirical rules. nih.gov

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the constitution and configuration of organic molecules. For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC, NOESY) is crucial.

¹H NMR spectra provide information on the chemical environment of each proton. The chemical shifts (δ) of the protons attached to the stereocenter (H2), the double bond (H3 and H4), and the methylene (B1212753) group (H1) are diagnostic. The coupling constants (J) between these protons are particularly informative for determining the relative stereochemistry and conformation. For the (E)-configuration of the double bond, the coupling constant between the vinylic protons (³JH3-H4) is expected to be in the range of 11-18 Hz. libretexts.org The coupling constants between the proton at the stereocenter (H2) and the adjacent protons (H1a, H1b, and H3) can provide insight into the dihedral angles and thus the preferred conformation around the C1-C2 and C2-C3 bonds.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of each carbon atom, confirming the molecular skeleton. The chemical shifts of the sp² carbons of the double bond and the sp³ carbons of the stereocenter and the methylene group fall into characteristic regions.

2D NMR techniques are essential for unambiguous signal assignment and for probing through-bond and through-space connectivities.

COSY (Correlation Spectroscopy) reveals proton-proton coupling networks, confirming the connectivity from the methyl group (C5) to the hydroxyl proton.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) provides information about protons that are close in space, which is critical for determining the preferred conformation of the molecule in solution. For example, NOE correlations between H2 and protons on the C4 and C5 side of the double bond could help to define the rotational preference around the C2-C3 bond.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| H1a, H1b | 3.5 - 3.8 | m | Jgem ≈ 11, JH1-H2 ≈ 4-6 |

| H2 | 3.2 - 3.5 | m | JH2-H3 ≈ 6-8, JH2-H1 ≈ 4-6 |

| H3 | 5.5 - 5.8 | dq | JH3-H4 ≈ 15, JH3-H2 ≈ 6-8 |

| H4 | 5.6 - 5.9 | dq | JH4-H3 ≈ 15, JH4-H5 ≈ 6-7 |

| H5 | 1.6 - 1.8 | d | JH5-H4 ≈ 6-7 |

| -NH₂ | 1.5 - 2.5 | br s | - |

| -OH | 2.0 - 3.0 | br s | - |

| Note: These are predicted values based on typical ranges for similar structural motifs. Actual values may vary depending on the solvent and other experimental conditions. |

Vibrational Spectroscopy Applications (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. spectroscopyonline.com These two techniques are complementary, as some vibrations may be strong in IR and weak in Raman, and vice versa.

For this compound, the following characteristic vibrational bands are expected:

O-H and N-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ in the IR spectrum is characteristic of the O-H and N-H stretching vibrations, often overlapping due to hydrogen bonding.

C-H Stretching: C-H stretching vibrations of the sp² carbons (alkene) typically appear above 3000 cm⁻¹, while those of the sp³ carbons (alkane) appear below 3000 cm⁻¹.

C=C Stretching: The C=C stretching vibration of the (E)-alkene is expected to give a band around 1660-1680 cm⁻¹. This band is often stronger in the Raman spectrum than in the IR spectrum. tandfonline.com

C-N and C-O Stretching: The C-N and C-O stretching vibrations will appear in the fingerprint region (1000-1300 cm⁻¹).

=C-H Bending: The out-of-plane bending vibration of the trans C-H bonds of the (E)-alkene gives a strong band in the IR spectrum around 960-970 cm⁻¹.

Table 2: Expected Vibrational Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| O-H/N-H stretch | 3200 - 3600 | IR (broad), Raman |

| sp² C-H stretch | 3010 - 3095 | IR, Raman |

| sp³ C-H stretch | 2850 - 2960 | IR, Raman |

| C=C stretch | 1660 - 1680 | IR (weak to medium), Raman (strong) |

| N-H bend | 1590 - 1650 | IR (medium) |

| C-O stretch | 1000 - 1260 | IR (strong) |

| C-N stretch | 1020 - 1250 | IR (medium) |

| trans =C-H bend (out-of-plane) | 960 - 970 | IR (strong) |

High-Resolution Mass Spectrometry for Molecular Formula and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for determining the precise molecular weight of a compound, which allows for the unambiguous determination of its molecular formula. For this compound (C₅H₁₁NO), the expected exact mass can be calculated and compared with the experimental value to confirm its elemental composition.

In addition to providing the molecular formula, mass spectrometry, particularly with techniques like Electron Ionization (EI), induces fragmentation of the molecule. chemguide.co.uk The analysis of these fragmentation patterns provides valuable structural information. For this compound, characteristic fragmentation pathways would include:

Loss of a methyl radical (•CH₃): leading to a fragment ion at [M-15]⁺.

Loss of a water molecule (H₂O): from the hydroxyl group, resulting in an [M-18]⁺ peak, which is common for alcohols. savemyexams.com

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines, leading to the formation of a stable iminium ion. For instance, cleavage of the C1-C2 bond would result in a [CH₂OH]⁺ fragment (m/z 31) and a C₄H₈N⁺ fragment. Cleavage of the C2-C3 bond would also be possible.

Loss of •CH₂OH: leading to a fragment ion at [M-31]⁺.

The relative abundances of these fragment ions help to piece together the structure of the molecule. uni-saarland.de

Computational Chemistry and Theoretical Studies on this compound

Computational chemistry provides a powerful in-silico laboratory to complement experimental data. Theoretical calculations can predict molecular properties, rationalize experimental findings, and provide insights into structures and dynamics that are not directly accessible through experiments.

Conformational Analysis and Energy Landscapes via Quantum Chemical Calculations

The flexibility of this compound arises from the rotation around its single bonds (C1-C2, C2-C3). Understanding the conformational preferences of this molecule is crucial as they can influence its reactivity and biological activity. Quantum chemical calculations, particularly using Density Functional Theory (DFT), are widely employed for this purpose. nih.gov

A systematic conformational search can be performed by rotating the key dihedral angles. For each resulting conformer, the geometry is optimized to find the local energy minimum on the potential energy surface. The relative energies of these conformers are then calculated to determine their populations at a given temperature. These calculations can reveal the most stable conformations and the energy barriers for interconversion between them.

Intramolecular hydrogen bonding between the hydroxyl group and the amino group, or between one of these groups and the π-system of the double bond, can significantly influence the conformational landscape. researchgate.net Computational models can accurately predict the existence and strength of such interactions.

Furthermore, once the stable conformers are identified, their spectroscopic parameters (e.g., NMR chemical shifts, coupling constants, and CD spectra) can be calculated. mdpi.com The comparison of these calculated spectra with the experimental data serves as a rigorous validation of the determined conformations and absolute configuration. For instance, a Boltzmann-averaged calculated CD spectrum of the (S)-enantiomer can be compared with the experimental spectrum to confirm the absolute stereochemistry.

Elucidation of Reaction Mechanisms and Transition States using Density Functional Theory (DFT)

Density Functional Theory (DFT) has become an indispensable tool for investigating the complex reaction pathways of organic molecules. By calculating the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the rate-determining steps, offering insights that are often difficult to obtain through experimental means alone.

For transformations involving structures similar to This compound , such as the cyclization of related amino-alkynes, DFT calculations have been pivotal in discerning the most feasible mechanistic pathways. For instance, in one study, three different potential reaction pathways for an azomethine ylide were evaluated: two based on nucleophilic addition and 4π-electrocyclization, and a third novel pathway involving an 8π-electrocyclization. acs.org DFT calculations revealed that the activation barrier for the 8π-electrocyclization was significantly lower (by approximately 20 kcal/mol) than the other pathways, identifying it as the most probable mechanism. acs.org

These computational models are crucial for understanding stereoselectivity. In reactions involving chiral molecules like This compound , DFT can be used to model the transition states leading to different stereoisomers. Computational and regression modeling can indicate that a catalyst achieves enantio-induction by preferentially stabilizing the pathway to the major enantiomer through a network of specific, non-covalent interactions. harvard.edu The difference in the calculated free energy of these diastereomeric transition states allows for a theoretical prediction of the enantiomeric or diastereomeric excess, which can then be correlated with experimental results.

Table 1: Illustrative DFT Data for Competing Reaction Pathways This table is a conceptual representation based on findings for analogous compounds, illustrating how DFT data is used to compare different potential reaction mechanisms.

| Proposed Pathway | Rate-Determining Step (RDS) | Calculated Activation Energy (ΔG‡) (kcal/mol) | Feasibility |

|---|---|---|---|

| Pathway A: 4π-Electrocyclization | Cyclization of azomethine ylide | 40.1 | Less Favorable |

| Pathway B: Nucleophilic Addition | Intramolecular nucleophilic attack | 40.2 | Less Favorable |

| Pathway C: 8π-Electrocyclization | Conrotatory 8π-electron cyclization | 20.6 | Most Favorable |

Prediction of Spectroscopic Properties and Comparison with Experimental Data

DFT calculations are also highly effective in predicting the spectroscopic properties of molecules. By calculating vibrational frequencies, it is possible to generate a theoretical infrared (IR) spectrum that can be compared directly with experimental data. This comparison helps to confirm the structure of a newly synthesized compound and aids in the assignment of specific spectral bands to the vibrations of functional groups.

Research on (Z)-4-((4-fluorophenyl)amino)pent-3-en-2-one , a compound with a similar enamine-carbonyl backbone, demonstrates this application effectively. researchgate.net In this study, the molecular geometry was optimized, and vibrational frequencies were calculated using DFT at the B3LYP/6-31+G(d,p) level of theory. researchgate.net The calculated frequencies were then scaled to correct for systematic errors inherent in the theoretical method, resulting in excellent agreement with the experimental Fourier Transform Infrared (FT-IR) spectrum. researchgate.net For example, the N-H stretching vibration, a key feature for this class of compounds, was accurately predicted. researchgate.net Similar studies on the related (Z)-4-((4-nitrophenyl)amino)pent-3-en-2-one also show a strong correlation between DFT-predicted IR spectra and experimental results, validating the use of functionals like B3LYP, ωB97XD, and M06-2X for such analyses. researchgate.net

Table 2: Comparison of Experimental and DFT-Calculated Vibrational Frequencies for (Z)-4-((4-fluorophenyl)amino)pent-3-en-2-one Data extracted from a study on a structurally analogous compound to illustrate the predictive power of DFT for spectroscopic analysis. researchgate.net

| Vibrational Mode | Functional Group | Experimental FT-IR (cm⁻¹) | Scaled DFT Calculation (cm⁻¹) | Assignment (Potential Energy Distribution) |

|---|---|---|---|---|

| N-H Stretch | Amine | 3649 | 3488 | γNH (100%) |

| C=C Stretch | Alkene | 1612 | 1550 | γCC (44%) + γOC (14%) |

| C-N Stretch | Amine | 1386 | 1333 | βCH (37%) + γCN (27%) |

| C-O Stretch | Alcohol (analogous) | ~1213 | ~1200 | γCO + βCH |

Molecular Modeling in the Design of Novel Ligands and Catalysts

The structure of This compound , featuring a chiral center and multiple coordination sites (amino, hydroxyl, and the π-system of the double bond), makes it an attractive scaffold for the design of novel chiral ligands for asymmetric catalysis. Molecular modeling plays a critical role in this design process.

Computational techniques allow for the in silico design and evaluation of potential ligands before their synthesis, saving significant time and resources. Modeling can predict the geometry of the resulting metal-ligand complex and its binding characteristics. For example, understanding the coordination of an olefin to a metal center can be rationalized using models like the Dewar-Chatt-Duncanson model, which describes the σ-donation from the ligand's π-orbital to the metal and the π-back-donation from the metal's d-orbital to the ligand's π*-antibonding orbital. ethz.ch

Furthermore, DFT can be used to model the entire catalytic cycle, identifying how the ligand influences the stereochemical outcome of a reaction. Studies on chiral 1,3-diamine ligands derived from natural products have shown how the ligand's structure directly relates to the enantioselectivity of the catalyzed reaction. acs.org By modeling the transition states of the catalyzed reaction, designers can rationally modify the ligand scaffold—for instance, by adding or changing substituent groups—to enhance stereocontrol. The design of binucleating ligands, where rigid molecular spacers hold two metal complexes, further highlights the sophisticated architectures that can be achieved through modeling. researchgate.net

Reaction Kinetics and Mechanistic Pathways of Transformations Involving this compound

The kinetics and mechanistic pathways of reactions involving allylic amino alcohols are diverse. The functional groups present allow for a range of transformations, including nucleophilic substitutions, additions to the double bond, and metal-catalyzed allylic aminations.

Computational chemistry, particularly DFT, provides profound insights into these pathways, complementing experimental kinetic studies. By calculating the energy profiles of competing mechanisms, as discussed in section 5.2.2, a dominant pathway can be identified. For example, a gold(I)-catalyzed reaction of a related propargylic amino alcohol was proposed to proceed via an allene (B1206475) oxide intermediate, a mechanistic hypothesis supported by control experiments and computational analysis. acs.org

Experimental kinetic studies can determine the order of a reaction with respect to the reactants and catalyst, providing a rate law that must be consistent with any proposed mechanism. For instance, in hydrogen-bond donor (HBD) catalysis, kinetic studies combined with computational evidence can reveal whether a reaction proceeds via an SN1-like mechanism (involving an ion-pair intermediate) or an SN2 pathway. harvard.edu This distinction is critical, as it changes the fundamental understanding of how the catalyst activates the substrate. The combination of experimental rate data with DFT-calculated activation barriers provides a powerful, dual-pronged approach to fully elucidating the mechanistic intricacies of transformations involving complex molecules like This compound .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (S,E)-2-Aminopent-3-en-1-ol, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : The compound can be synthesized via reductive amination of α,β-unsaturated aldehydes using ammonia and hydrogen with transition metal catalysts (e.g., palladium or nickel). Stereochemical control is achieved by optimizing solvent polarity, temperature (e.g., low temps favor E-isomer retention), and catalyst loading. Chiral auxiliaries or asymmetric catalysis (e.g., BINAP ligands) may enhance enantiomeric excess . Characterization via chiral HPLC or polarimetry is critical for verifying stereochemical purity.

Q. How can the stereochemistry of this compound be confirmed experimentally?

- Methodological Answer : X-ray crystallography is the gold standard for absolute configuration determination. For preliminary analysis, circular dichroism (CD) spectroscopy or NOESY NMR can differentiate E/Z isomers and assess spatial proximity of functional groups. Computational methods (e.g., DFT-based simulations of CD spectra) provide complementary validation .

Q. What spectroscopic techniques are most effective for characterizing this compound in solution?

- Methodological Answer : H and C NMR are essential for identifying olefinic protons (δ 5.2–5.8 ppm) and hydroxyl/amine protons (broad signals at δ 1.5–3.0 ppm). IR spectroscopy confirms N–H (3300–3500 cm) and O–H (3200–3600 cm) stretches. Mass spectrometry (HRMS-ESI) verifies molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How do solvent effects and pH influence the conformational stability of this compound in biological systems?

- Methodological Answer : Molecular dynamics (MD) simulations using software like GROMACS or AMBER can model solvent interactions. Polar solvents (e.g., water) stabilize intramolecular H-bonding between –NH and –OH groups, while nonpolar solvents (e.g., toluene) favor extended conformers. Adjusting pH alters protonation states: at physiological pH (7.4), the amine group remains protonated, enhancing solubility and receptor binding .

Q. What strategies mitigate racemization during the synthesis or storage of this compound?

- Methodological Answer : Racemization occurs via keto-enol tautomerism at the α-carbon. Strategies include:

- Using aprotic solvents (e.g., THF) to reduce tautomerization.

- Storing the compound at low temperatures (–20°C) under inert atmospheres.

- Incorporating bulky protecting groups (e.g., tert-butoxycarbonyl, Boc) to sterically hinder tautomerization .

Q. How can computational modeling resolve contradictions in experimental data on the compound’s enantiomeric excess (ee)?

- Methodological Answer : Discrepancies between HPLC and polarimetry data may arise from impurities or solvent-dependent optical rotations. Gaussian 09 or ORCA software can calculate theoretical optical rotations and compare them with experimental values. Multivariate statistical analysis (e.g., PCA) identifies outliers in datasets, while error-propagation models quantify uncertainty in ee measurements .

Q. What are the challenges in studying the biomolecular interactions of this compound with enzymes?

- Methodological Answer : The compound’s bifunctional groups (–NH and –OH) enable diverse binding modes, complicating crystallographic studies. Isothermal titration calorimetry (ITC) quantifies binding thermodynamics, while mutagenesis studies (e.g., alanine scanning) identify critical residues. Surface plasmon resonance (SPR) monitors real-time binding kinetics, but non-specific interactions require rigorous negative controls (e.g., using scrambled peptide ligands) .

Data Analysis and Contradiction Resolution

Q. How should researchers address conflicting results in catalytic efficiency studies of this compound synthesis?

- Methodological Answer : Contradictions often stem from unoptimized reaction parameters (e.g., catalyst loading, substrate ratios). Design of Experiments (DoE) frameworks (e.g., factorial designs) systematically vary parameters to identify optimal conditions. Statistical tools like ANOVA or Bayesian inference quantify parameter significance. Replicate studies under standardized protocols (e.g., IUPAC guidelines) ensure reproducibility .

Q. What statistical methods validate the reproducibility of stereochemical assignments in collaborative studies?

- Methodological Answer : Interlaboratory validation via Bland-Altman plots assesses measurement agreement. Cohen’s kappa coefficient evaluates categorical consistency (e.g., S vs. R configurations). For continuous data (e.g., ee values), intraclass correlation coefficients (ICC) quantify reliability. Open-access databases (e.g., PubChem) enable cross-referencing of spectral and crystallographic data .

Tables for Key Data

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.